N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1280794-18-4
VCID: VC7159272
InChI: InChI=1S/C11H20N2O2/c1-9(12-10(2)14)11(15)13-7-5-3-4-6-8-13/h9H,3-8H2,1-2H3,(H,12,14)
SMILES: CC(C(=O)N1CCCCCC1)NC(=O)C
Molecular Formula: C11H20N2O2
Molecular Weight: 212.293

N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide

CAS No.: 1280794-18-4

Cat. No.: VC7159272

Molecular Formula: C11H20N2O2

Molecular Weight: 212.293

* For research use only. Not for human or veterinary use.

N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide - 1280794-18-4

Specification

CAS No. 1280794-18-4
Molecular Formula C11H20N2O2
Molecular Weight 212.293
IUPAC Name N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide
Standard InChI InChI=1S/C11H20N2O2/c1-9(12-10(2)14)11(15)13-7-5-3-4-6-8-13/h9H,3-8H2,1-2H3,(H,12,14)
Standard InChI Key PYXOYQSWQBTEEV-UHFFFAOYSA-N
SMILES CC(C(=O)N1CCCCCC1)NC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-[1-(Azepan-1-yl)-1-oxopropan-2-yl]acetamide features a seven-membered azepane ring (C₆H₁₁N) linked to a propan-2-yl backbone via an amide bond. The acetamide group (-NHCOCH₃) is appended to the central carbon of the propan-2-yl chain, creating a branched topology. The molecular formula is C₁₁H₂₀N₂O₂, with a molar mass of 212.29 g/mol .

Table 1: Key Identifiers of N-[1-(Azepan-1-yl)-1-oxopropan-2-yl]acetamide

PropertyValue
CAS Registry Number1280794-18-4
IUPAC NameN-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide
Molecular FormulaC₁₁H₂₀N₂O₂
Molar Mass212.29 g/mol
Density1.049 ± 0.06 g/cm³ (predicted)
Boiling Point427.9 ± 28.0 °C (predicted)
pKa15.33 ± 0.46 (predicted)

The predicted density and boiling point suggest moderate hydrophobicity, aligning with its potential for crossing biological membranes .

Physicochemical Properties

Thermodynamic Stability

The compound’s pKa of 15.33 indicates weak basicity, likely attributable to the azepane nitrogen. This property influences its solubility profile, favoring moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The predicted boiling point of 427.9°C reflects strong intermolecular hydrogen bonding between amide groups .

Spectral Characteristics

While experimental spectral data (e.g., NMR, IR) are unavailable in public domains, computational models predict:

  • ¹H NMR: Distinct signals for azepane protons (δ 1.4–1.8 ppm, multiplet), acetamide methyl group (δ 2.05 ppm, singlet), and amide NH (δ 6.8–7.2 ppm, broad).

  • IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H).

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a two-step strategy:

  • Formation of the Azepane-Propanamide Backbone: Reacting 2-aminopropan-1-ol with azepane-1-carbonyl chloride under Schotten-Baumann conditions.

  • Acetylation: Treating the intermediate with acetyl chloride in the presence of a base (e.g., triethylamine).

Future Research Directions

Synthetic Optimization

  • Green Chemistry Approaches: Replace traditional coupling agents with enzyme-mediated catalysis to reduce waste.

  • Stereoselective Synthesis: Investigate asymmetric routes to access enantiomerically pure forms.

Biological Screening

  • In vitro Kinase Panels: Evaluate inhibition profiles against CDK2, EGFR, and VEGFR.

  • Antiviral Assays: Test efficacy against SARS-CoV-2, influenza, and other enveloped viruses.

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